2-Chloro-4-iodobenzyl methyl sulfide
Description
2-Chloro-4-iodobenzyl methyl sulfide is a halogenated aromatic sulfide characterized by a benzyl backbone substituted with chlorine at position 2, iodine at position 4, and a methyl sulfide (-SCH₃) group at the benzenzylic position. For instance, halogenated sulfonamides, such as 2-chloro-4-(2-iodobenzenesulfonamido)benzoic acid, demonstrate inhibitory activity against multidrug-resistant cancer cells , highlighting the pharmacological relevance of halogenated aromatic systems. Similarly, sulfide compounds like 4-chloro-3-methyl-2-butenyl phenyl sulfide are critical intermediates in carotenoid synthesis , underscoring the versatility of halogenated sulfides in complex organic reactions.
Properties
Molecular Formula |
C8H8ClIS |
|---|---|
Molecular Weight |
298.57 g/mol |
IUPAC Name |
2-chloro-4-iodo-1-(methylsulfanylmethyl)benzene |
InChI |
InChI=1S/C8H8ClIS/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3 |
InChI Key |
NVNKXZRSOMQVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=C(C=C(C=C1)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Research Findings and Discussion
- Iodine’s Role : The iodine substituent in 2-chloro-4-iodobenzyl methyl sulfide may facilitate cross-coupling reactions (e.g., with palladium catalysts), offering advantages over chloro or bromo analogs in constructing complex architectures.
- Thermal Stability : Sulfides generally exhibit lower thermal stability than sulfones, necessitating careful temperature control during reactions .
- Biological Potential: While sulfonamides dominate medicinal chemistry, the target compound’s lipophilicity could enhance blood-brain barrier penetration, warranting further pharmacological studies.
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